molecular formula C15H16O5 B027181 trans-Methylkhellactone CAS No. 23733-92-8

trans-Methylkhellactone

Cat. No.: B027181
CAS No.: 23733-92-8
M. Wt: 276.28 g/mol
InChI Key: MDDPVXHWOABQJQ-UONOGXRCSA-N
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Mechanism of Action

Target of Action

Trans-Methylkhellactone is a derivative of khellactone . Khellactone derivatives have been widely studied due to their diverse biological properties, including anti-hypertensive and anti-HIV effects . .

Mode of Action

It is known that khellactone derivatives, including this compound, can reverse p-glycoprotein (p-gp) mediated multidrug resistance . This suggests that this compound may interact with P-gp, a protein that pumps foreign substances out of cells, and inhibit its function, thereby increasing the effectiveness of other drugs.

Biochemical Pathways

Khellactone derivatives have been shown to have anti-hypertensive and anti-hiv effects , suggesting that they may affect pathways related to blood pressure regulation and viral replication.

Pharmacokinetics

It is known that khellactone derivatives undergo extensive metabolism, resulting in poor oral bioavailability . The primary metabolic pathways for these compounds include hydrolysis, oxidation, acyl migration, and glucuronidation . These metabolic pathways are primarily mediated by carboxylesterases, cytochrome P450 3A (CPY3A), and UDP-glucuronosyltransferases (UGTs) .

Result of Action

Given its potential anti-hypertensive and anti-hiv effects , it may lead to a decrease in blood pressure and a reduction in viral load in HIV-infected individuals.

Action Environment

It is known that the metabolic profiles of khellactone derivatives are influenced by factors such as polarity, the acyl groups substituted at certain positions, and the configuration of certain moieties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of sugammadex sodium involves several key steps:

Industrial Production Methods

Industrial production methods for sugammadex sodium involve similar steps but on a larger scale. The process includes:

Chemical Reactions Analysis

Types of Reactions

Sugammadex sodium undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

The major product formed from these reactions is sugammadex sodium, which is a highly purified compound used in medical applications .

Biological Activity

trans-Methylkhellactone, a coumarin derivative, has garnered significant attention in pharmacological research due to its diverse biological activities. This article delves into the compound's biological effects, metabolic pathways, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological activity. The molecular formula is C11H10O3C_{11}H_{10}O_3, and it features a pyranocoumarin framework that is crucial for its interaction with various biological targets.

Biological Activities

The biological activities of this compound have been extensively studied. Below is a summary of its key activities:

Biological Activity Mechanism/Target References
Anti-inflammatory Inhibition of pro-inflammatory cytokines (IL-6, TNF-α)
Antioxidant Scavenging of free radicals (DPPH assay)
Antimicrobial Activity against gram-positive bacteria
Antitumor Inhibition of tumor cell proliferation
Anticoagulant Modulation of platelet aggregation
Neuroprotective MAO inhibition, potential antidepressant effects

Metabolic Pathways

The metabolism of this compound involves extensive biotransformation processes that influence its bioavailability and pharmacokinetics. Studies indicate that this compound undergoes rapid metabolism in the liver, primarily through phase I and phase II reactions, leading to various metabolites with distinct biological activities.

  • Phase I Metabolism: Hydroxylation and oxidation reactions facilitated by cytochrome P450 enzymes.
  • Phase II Metabolism: Glucuronidation and sulfation, enhancing water solubility for excretion.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Anti-inflammatory Effects in Osteosarcoma Cells:
    • A study investigated the effect of this compound on TNF-α-stimulated osteosarcoma cells. Results indicated a significant reduction in IL-6 production, suggesting its potential as an anti-inflammatory agent in cancer therapy .
  • Antioxidant Activity Assessment:
    • In vitro assays demonstrated that this compound effectively scavenged DPPH radicals, indicating strong antioxidant properties. This activity may contribute to its protective effects against oxidative stress-related diseases .
  • Antimicrobial Efficacy:
    • Research has shown that this compound exhibits antimicrobial activity against various strains of gram-positive bacteria, making it a candidate for developing new antimicrobial agents .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound reveals low bioavailability due to rapid metabolism. Key pharmacokinetic parameters include:

  • Half-life: Less than 30 minutes in human liver microsomes.
  • Clearance: High intrinsic clearance rates (>0.20 mL/min/mg) suggest extensive first-pass metabolism.
  • Volume of Distribution (Vd): Indicates significant tissue distribution.

Properties

IUPAC Name

(9R,10S)-9-hydroxy-10-methoxy-8,8-dimethyl-9,10-dihydropyrano[2,3-f]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O5/c1-15(2)14(17)13(18-3)11-9(20-15)6-4-8-5-7-10(16)19-12(8)11/h4-7,13-14,17H,1-3H3/t13-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDDPVXHWOABQJQ-UONOGXRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(C2=C(O1)C=CC3=C2OC(=O)C=C3)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]([C@H](C2=C(O1)C=CC3=C2OC(=O)C=C3)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-Methylkhellactone
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trans-Methylkhellactone
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